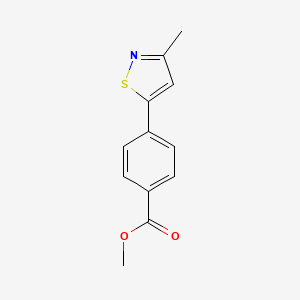
4-(3-甲基-1,2-噻唑-5-基)苯甲酸甲酯
描述
“Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” is a compound that contains a thiazole moiety. Thiazole is a versatile standalone moiety that contributes to the development of various drugs and biologically active agents . Thiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of a similar compound, “methyl 4- [ (2-chloro-1,3-thiazol-5-yl)methoxy]benzoate”, involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
药物化学:抗菌和抗肿瘤应用
噻唑部分,4-(3-甲基-1,2-噻唑-5-基)苯甲酸甲酯的核心结构,以其抗菌特性而闻名 。它已被整合到各种药物中,例如磺胺噻唑和利托那韦,分别用于治疗感染和艾滋病毒。 此外,噻唑衍生物在抗肿瘤研究中显示出希望,一些化合物如噻唑呋喃因其细胞毒活性而被研究 .
农业:杀菌剂和除草剂的开发
在农业中,噻唑衍生物因其作为杀菌剂和除草剂的潜力而被探索 。这些化合物抑制有害真菌和杂草生长的能力对于作物保护和产量提高至关重要。
工业应用:化学合成和材料开发
噻唑化合物在化学合成和材料科学中用作中间体。 它们用于生产染料、杀生物剂和硫化促进剂 。它们在开发具有特定特性的新材料方面的作用是持续研究的领域。
环境科学:环保溶剂和绿色化学
正在研究噻唑衍生物在环保溶剂中的应用以及作为绿色化学举措的一部分 。它们的应用旨在减少有害的环境影响并促进化学过程中的可持续实践。
材料科学:感光剂和液晶
噻唑衍生物的独特性质使其适合用作感光剂和液晶开发 。这些应用利用了基于噻唑的化合物的感光和相变性质。
分析化学:催化中的配体
在分析化学中,噻唑衍生物用作配体,在催化过程中稳定金属离子 。这种稳定可以提高反应效率,例如叠氮化物-炔烃环加成反应,这是点击化学的基石。
未来方向
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of “Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate” could involve further exploration of these properties and potential applications.
作用机制
Target of Action
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the growth of microorganisms.
Cellular Effects
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate, can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its pharmacokinetic properties and impact its therapeutic potential.
Transport and Distribution
The transport and distribution of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular respiration and energy production.
属性
IUPAC Name |
methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSEMNOINVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)



![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)


![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)


![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)